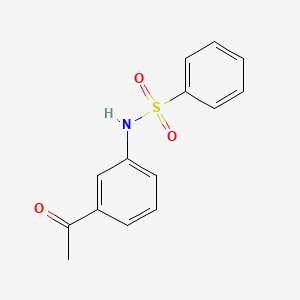

N-(3-acetylphenyl)benzenesulfonamide

Description

Overview of Benzenesulfonamide (B165840) Scaffolds: Significance in Contemporary Chemical Science

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry and materials science. nih.gov This structural motif is present in a wide array of pharmacologically active compounds, demonstrating its versatility and importance. nih.gov Benzenesulfonamide derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainumberanalytics.com

A significant area of research has focused on the ability of benzenesulfonamides to act as enzyme inhibitors. rsc.org For instance, they are well-established inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. rsc.org Furthermore, derivatives of this scaffold have been investigated as inhibitors of other enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases. mdpi.com The therapeutic utility of sulfonamides as a class of antimicrobials has been a fundamental aspect of medicinal chemistry for decades. numberanalytics.com

Academic Rationale for Comprehensive Investigation of N-(3-acetylphenyl)benzenesulfonamide

The specific focus on this compound is driven by the unique chemical features imparted by its constituent parts. The presence of the acetyl group on the phenyl ring offers a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of derivative compounds. This potential for synthetic elaboration is a key driver for its investigation.

While direct research on the biological activity of this compound is not extensively documented in publicly available literature, the known pharmacological profiles of related compounds provide a strong rationale for its study. For example, the synthesis and crystal structure of its isomer, N-(2-acetylphenyl)benzenesulfonamide, have been reported, providing valuable structural insights into this class of molecules. nih.gov Studies on other N-(acetylphenyl)benzenesulfonamide derivatives have explored their potential as enzyme inhibitors and antioxidants. mdpi.com

The investigation of this compound is therefore a logical progression in the exploration of the chemical space around the benzenesulfonamide scaffold, with the aim of discovering novel compounds with potentially valuable properties.

Definitive Research Trajectories and Objectives

The primary research trajectory for this compound involves its synthesis, purification, and comprehensive characterization. A likely synthetic route, based on the preparation of its 2-acetyl isomer, would involve the reaction of 3-aminoacetophenone with benzenesulfonyl chloride in the presence of a base like pyridine (B92270). nih.gov

Table of Spectroscopic and Structural Data for the Related Isomer, N-(2-acetylphenyl)benzenesulfonamide nih.gov

| Parameter | Value |

| Synthesis Method | Reaction of 1-(2-aminophenyl)ethanone with benzenesulfonyl chloride |

| Solvent for Recrystallization | Chloroform |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Dihedral angle between phenyl rings | 81.5 (1)° |

Following successful synthesis and characterization, a key objective would be to explore the chemical reactivity of the acetyl group. This could involve reactions such as condensation, oxidation, or reduction to generate a series of derivatives.

A further critical research objective is the systematic evaluation of the biological activity of this compound and its derivatives. Based on the known activities of the broader benzenesulfonamide class, this would likely involve screening for:

Enzyme inhibitory activity: Targeting enzymes such as carbonic anhydrases, kinases, and cholinesterases.

Antimicrobial activity: Assessing its efficacy against a panel of bacterial and fungal strains.

Anticancer activity: Evaluating its cytotoxic effects on various cancer cell lines.

These research trajectories are aimed at fully elucidating the chemical and biological properties of this compound, thereby contributing to the broader understanding of benzenesulfonamide chemistry and potentially identifying new lead compounds for further development.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(3-acetylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-11(16)12-6-5-7-13(10-12)15-19(17,18)14-8-3-2-4-9-14/h2-10,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNVYECYPGKMHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 3 Acetylphenyl Benzenesulfonamide and Derived Structures

Established Reaction Pathways for N-Substituted Benzenesulfonamides

The construction of the sulfonamide bond is a well-documented transformation in organic synthesis. The methodologies typically involve the coupling of a primary or secondary amine with a sulfonyl chloride, a reaction widely known as sulfonylation.

Amine Sulfonylation Protocols

The most prevalent method for synthesizing N-substituted benzenesulfonamides is the reaction of an amine with benzenesulfonyl chloride. This reaction, often referred to as the Hinsberg reaction, serves as a classic method for distinguishing between primary, secondary, and tertiary amines. wikipedia.orgcgchemistrysolutions.co.inlscollege.ac.in In the context of synthesis, it provides a reliable route to sulfonamides.

The general mechanism involves the nucleophilic attack of the amine onto the electrophilic sulfur atom of the benzenesulfonyl chloride, leading to the displacement of the chloride ion. wikipedia.org For primary and secondary amines, this results in the formation of a stable N-alkylbenzenesulfonamide. The reaction is typically conducted in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine (B92270), to neutralize the hydrogen chloride byproduct. cgchemistrysolutions.co.inresearchgate.net

Modern advancements have introduced catalytic systems to facilitate this transformation under milder conditions. For instance, various Lewis acids and metal oxides, such as cupric oxide, have been shown to efficiently catalyze the sulfonylation of amines, offering excellent yields and broad substrate applicability. researchgate.net Other approaches have explored indium-catalyzed reactions and even photoredox-catalyzed methods to forge the S-N bond. organic-chemistry.org

Strategic Synthesis of Key Precursors

The successful synthesis of N-(3-acetylphenyl)benzenesulfonamide relies on the efficient preparation of its two key precursors: 3-aminoacetophenone and benzenesulfonyl chloride.

Synthesis of 3-Aminoacetophenone:

3-Aminoacetophenone is most commonly synthesized via the reduction of 3-nitroacetophenone. prepchem.comgoogleapis.com A variety of reduction methods are available, with catalytic hydrogenation being a preferred route due to its efficiency and cleaner reaction profiles.

Catalytic Hydrogenation: This method involves the reduction of the nitro group using hydrogen gas in the presence of a metal catalyst. Common catalysts include Raney nickel and palladium on carbon (Pd/C). prepchem.compatsnap.com The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) under pressure. prepchem.compatsnap.com This method is highly effective, often providing high yields of the desired amine. patsnap.com

Metal-Acid Reduction: A more traditional method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). writinguniverse.communi.cz While effective, this method often requires harsher conditions and can generate significant metallic waste, making it less environmentally favorable than catalytic hydrogenation. patsnap.com

Synthesis of Benzenesulfonyl Chloride:

Benzenesulfonyl chloride is a vital reagent prepared through several established industrial and laboratory-scale methods.

| Method | Reagents | Key Conditions | Advantages | Disadvantages |

| Chlorosulfonation of Benzene (B151609) | Benzene, Chlorosulfonic acid | Controlled temperature (20-25°C) | High yield, uses readily available starting materials | Exothermic, produces HCl gas, potential for diphenyl sulfone byproduct wikipedia.orgorgsyn.org |

| From Benzenesulfonate Salts (using PCl₅) | Sodium benzenesulfonate, Phosphorus pentachloride | Heating in an oil bath (170-180°C) | Effective for converting salts to the sulfonyl chloride | Use of solid PCl₅, high temperatures required orgsyn.org |

| From Benzenesulfonate Salts (using POCl₃) | Sodium benzenesulfonate, Phosphorus oxychloride | Heating | Milder than PCl₅, good yields | Requires careful temperature control wikipedia.orgorgsyn.org |

The direct chlorosulfonation of benzene is the most common industrial method, where benzene is treated with an excess of chlorosulfonic acid. wikipedia.orgorgsyn.orgguidechem.com Careful temperature control is crucial to minimize the formation of the diphenylsulfone byproduct. wikipedia.org

Specific Synthetic Routes to this compound

The targeted synthesis of this compound is achieved by the direct sulfonylation of 3-aminoacetophenone with benzenesulfonyl chloride. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or acetone, in the presence of a base like pyridine to scavenge the HCl formed during the reaction. researchgate.net

The reaction proceeds as follows: 3-aminoacetophenone acts as the nucleophile, attacking the electrophilic sulfur center of benzenesulfonyl chloride to form a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation by the base yields the final product, this compound.

Optimization of Reaction Conditions for Targeted Synthesis

To maximize the yield and purity of this compound, several reaction parameters can be systematically optimized. numberanalytics.com The choice of base, solvent, temperature, and reaction time are all critical factors that influence the reaction's efficiency.

| Parameter | Variation | Expected Outcome | Rationale |

| Base | Pyridine, Triethylamine (TEA), Aqueous NaOH | Pyridine/TEA often provide homogeneous conditions and good yields. | Organic bases act as both catalyst and acid scavenger. Strong aqueous bases can hydrolyze the sulfonyl chloride. wikipedia.org |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone | Aprotic solvents are preferred to avoid side reactions. | The choice of solvent affects reactant solubility and reaction rate. researchgate.net |

| Temperature | 0°C to Room Temperature | Lower temperatures can improve selectivity and reduce byproduct formation. | The reaction is typically exothermic; controlling the temperature prevents degradation of reactants or products. |

| Stoichiometry | Slight excess of sulfonyl chloride or amine | Using a slight excess of one reagent can drive the reaction to completion. | Equimolar amounts are standard, but adjustments can optimize yield depending on reagent cost and reactivity. |

| Reaction Time | 1-24 hours | Monitored by TLC until disappearance of starting material. | Insufficient time leads to incomplete reaction, while excessive time may lead to byproduct formation. |

Derivatization and Structural Modification Strategies

The presence of the acetyl group in this compound offers a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse library of derivative compounds.

Chemical Transformations of the Acetylphenyl Moiety

The acetyl group, consisting of a reactive carbonyl and acidic α-protons, is amenable to numerous modifications. ichem.md These transformations can be used to introduce new functional groups and build molecular complexity.

Condensation Reactions: The acetyl group can participate in base- or acid-catalyzed condensation reactions. A notable example is the Claisen-Schmidt condensation, where the ketone reacts with an aromatic aldehyde to form a chalcone (B49325), or α,β-unsaturated ketone. taylorandfrancis.comwikipedia.org This reaction expands the conjugated system and introduces a new aromatic ring.

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) without affecting the sulfonamide or the aromatic rings. msu.edu This transformation introduces a chiral center and a hydroxyl group for further functionalization.

Formation of Heterocycles: The acetyl group can serve as a key building block for the synthesis of various heterocyclic rings. For example, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) produces oxazoles. These transformations are valuable for creating compounds with potentially new biological activities.

Reaction with Hydrazines: The carbonyl group can react with substituted hydrazines to form hydrazones. For instance, reaction with 4-sulfamoylphenylhydrazine can yield 4-(2-(1-(3-(phenylsulfonamido)phenyl)ethylidene)hydrazinyl)benzenesulfonamide and related derivatives. tandfonline.com

These derivatization strategies highlight the utility of this compound as a versatile intermediate for creating a broad spectrum of more complex molecules.

Modifications on the Benzenesulfonyl Moiety

A primary strategy for diversifying the physicochemical and pharmacological properties of this compound involves the introduction of various substituents onto the benzenesulfonyl ring. This is typically achieved by employing substituted benzenesulfonyl chlorides in the initial sulfonamide synthesis. The foundational reaction involves the condensation of 3-aminoacetophenone with a chosen benzenesulfonyl chloride.

A notable example is the synthesis of N-(3-acetylphenyl)-4-methylbenzenesulfonamide, which is accomplished by reacting 3-aminoacetophenone with 4-toluenesulfonyl chloride. researchgate.net This straightforward substitution of a methyl group onto the phenyl ring of the benzenesulfonyl moiety serves as a fundamental modification. The general synthetic approach is adaptable for a wide array of substituents, allowing for the fine-tuning of the molecule's properties.

The reaction of an aminophenone with a substituted benzenesulfonyl chloride is a widely applicable method. For instance, a similar strategy is used in the synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, where 2-amino-5-bromoacetophenone is treated with 4-methylbenzenesulfonyl chloride in the presence of pyridine. mdpi.com This highlights the robustness of the methodology for creating derivatives with different substitution patterns on the acetylphenyl ring as well.

The following table summarizes representative derivatives of this compound with modifications on the benzenesulfonyl moiety.

| Compound Name | Starting Materials | Key Reagents | Reference |

| N-(3-acetylphenyl)-4-methylbenzenesulfonamide | 3-Aminoacetophenone, 4-toluenesulfonyl chloride | - | researchgate.net |

| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | 2-Amino-5-bromoacetophenone, 4-methylbenzenesulfonyl chloride | Pyridine | mdpi.com |

Rational Design and Synthesis of Hybrid Architectures (e.g., Heterocyclic Conjugates)

The acetyl group of this compound is a reactive handle that allows for the construction of more complex, hybrid molecules, particularly those incorporating heterocyclic rings. This approach aims to combine the pharmacophoric features of the benzenesulfonamide (B165840) core with those of various heterocyclic systems, potentially leading to compounds with novel or enhanced biological activities.

A significant example of this strategy is the synthesis of pyrazoline-containing hybrid structures. Starting from N-(3-acetylphenyl)-4-methylbenzenesulfonamide, a Claisen-Schmidt condensation with various aromatic aldehydes yields the corresponding chalcone derivatives. These α,β-unsaturated ketones are then cyclized with hydrazine (B178648) hydrate (B1144303) in glacial acetic acid to furnish 1-acetyl-2-pyrazoline derivatives. researchgate.net

This multi-step synthesis effectively transforms the acetylphenyl moiety into a more complex heterocyclic system, demonstrating a rational approach to the design of hybrid architectures. The specific reaction sequence is as follows:

Synthesis of the Chalcone Intermediate: N-(3-acetylphenyl)-4-methylbenzenesulfonamide is reacted with a substituted aromatic aldehyde in the presence of a base to form a 3-[3-(4′-methylbenzenesulfonamido)phenyl]-3-(4-substituted phenyl)-2-propen-1-one.

Cyclization to form the Pyrazoline Ring: The chalcone intermediate is then treated with hydrazine hydrate, which leads to the formation of the five-membered pyrazoline ring. The use of glacial acetic acid as the reaction medium also results in the N-acetylation of the pyrazoline ring.

The following table details the synthesis of a representative heterocyclic conjugate derived from N-(3-acetylphenyl)-4-methylbenzenesulfonamide.

| Derivative Name | Starting Material | Key Reagents | Heterocyclic System | Reference |

| 3-[3-(4′-methylbenzenesulfonamido)phenyl]-5-(4-substituted phenyl)-1-acetyl-2-pyrazolines | N-(3-acetylphenyl)-4-methylbenzenesulfonamide | Aromatic aldehydes, Hydrazine hydrate, Glacial acetic acid | Pyrazoline | researchgate.net |

In Vitro Biological Activity Spectrum and Mechanistic Investigations of N 3 Acetylphenyl Benzenesulfonamide Analogs

General Biological Significance of N-Substituted Benzenesulfonamide (B165840) Frameworks

The N-substituted benzenesulfonamide scaffold is a prominent structural motif in medicinal chemistry, renowned for its wide array of biological activities. nih.gov Compounds bearing this framework have been extensively explored and developed for various therapeutic applications. The versatility of the benzenesulfonamide core allows for chemical modifications that can modulate its pharmacokinetic and pharmacodynamic properties, leading to a broad spectrum of biological effects.

Historically, the sulfonamide functional group is most famously associated with the development of the first commercially available antibacterial agents, known as sulfa drugs. These compounds act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. nih.gov As folic acid is a vital precursor for the synthesis of nucleic acids, its depletion leads to a bacteriostatic effect. nih.gov

Beyond their antimicrobial properties, N-substituted benzenesulfonamides have demonstrated significant potential in other therapeutic areas. Numerous derivatives have been investigated for their anti-inflammatory, and anticancer properties. nih.govnih.gov The anti-inflammatory effects of some benzenesulfonamides are attributed to their ability to inhibit enzymes such as cyclooxygenases (COX). nih.gov

Furthermore, certain benzenesulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. mdpi.comnih.gov Inhibition of specific CA isoforms has therapeutic applications in the treatment of glaucoma, epilepsy, and certain types of cancer. nih.govunifi.it The N-substituted benzenesulfonamide framework also serves as a platform for the development of cholinesterase inhibitors, which are of interest in the management of neurodegenerative diseases like Alzheimer's disease. mdpi.com

The diverse biological activities of N-substituted benzenesulfonamides are a testament to their ability to interact with a wide range of biological targets. The specific nature and position of substituents on the phenyl rings can significantly influence the potency and selectivity of these compounds, making the benzenesulfonamide scaffold a continuing focus of drug discovery and development efforts.

In Vitro Studies of N-(3-acetylphenyl)benzenesulfonamide and Closely Related Structures

While the broader class of N-substituted benzenesulfonamides has been the subject of numerous in vitro studies, a comprehensive investigation specifically targeting the biological activities of this compound is not extensively documented in the available scientific literature. Research has predominantly focused on analogs that feature additional substitutions on the benzenesulfonamide core.

Specific in vitro studies detailing the enzyme inhibition potency and selectivity of this compound against key enzymes such as carbonic anhydrase, dihydropteroate synthase, or cholinesterases could not be identified in a comprehensive review of the scientific literature. While the benzenesulfonamide moiety is a known pharmacophore for inhibitors of these enzymes, the specific activity of the N-(3-acetylphenyl) derivative remains to be characterized.

Interactive Data Table: Enzyme Inhibition Potency of this compound

| Enzyme Target | IC₅₀ / Kᵢ | Assay Conditions | Reference |

| Carbonic Anhydrase | No data available | ||

| Dihydropteroate Synthase | No data available | ||

| Acetylcholinesterase | No data available | ||

| Butyrylcholinesterase | No data available |

A thorough literature search did not yield specific in vitro studies that have evaluated the anti-proliferative or cytotoxic efficacy of this compound in cellular models. While various benzenesulfonamide derivatives have been investigated for their potential as anticancer agents, the activity of this particular compound has not been reported.

Interactive Data Table: Anti-proliferative and Cytotoxic Efficacy of this compound

| Cell Line | IC₅₀ (µM) | Assay Type | Reference |

| No data available |

There is a lack of specific in vitro studies in the reviewed literature that report on the antimicrobial efficacy of this compound against various bacterial or fungal strains. Although the benzenesulfonamide class of compounds is known for its antimicrobial properties, the specific spectrum of activity for this compound has not been characterized.

Interactive Data Table: Antimicrobial Efficacy of this compound

| Microbial Strain | MIC (µg/mL) | Method | Reference |

| No data available |

In vitro studies specifically investigating other relevant biological activities of this compound, such as its antioxidant potential or its effects in anti-inflammatory research models, were not found in the reviewed scientific literature.

Mechanistic Insights into Molecular Action and Target Interactions

Detailed mechanistic studies that elucidate the specific molecular actions and target interactions of this compound are not currently available in the scientific literature. While the mechanism of action for the broader class of benzenesulfonamides often involves the inhibition of specific enzymes through competitive binding, the precise molecular targets and interaction patterns for this compound have not been determined. Molecular modeling and structural biology studies, which are crucial for understanding these interactions at an atomic level, have not been reported for this specific compound.

Identification and Characterization of Biological Targets in Research Models

The in vitro biological activity of this compound analogs has been investigated across a spectrum of research models, revealing a diverse range of potential therapeutic targets. These studies have identified interactions with key proteins involved in cancer, infectious diseases, neurological disorders, and cardiovascular conditions.

One area of significant research has been the anticancer properties of these compounds. Analogs of this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, N-(3-Acetylphenyl)-4-methylbenzenesulfonamide has shown activity against MCF-7 breast cancer cells and A549 lung cancer cells . The mechanism underlying this cytotoxicity is believed to involve the induction of apoptosis through the disruption of the cell cycle and depolarization of the mitochondrial membrane . Further studies on other derivatives have indicated increased cytotoxicity against gastric cancer cells (AGS), leading to significant morphological changes and cell death at higher concentrations . Another identified target in the context of cancer is the tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase implicated in glioblastoma (GBM). Certain benzenesulfonamide analogs have been identified as potential inhibitors of TrkA, inducing cell death in GBM cells nih.govtuni.fi.

In the realm of infectious diseases, benzenesulfonamide analogs have shown promise as antimicrobial and antiviral agents. The antimicrobial activity is often attributed to the inhibition of dihydropteroate synthase, a critical enzyme in the bacterial folic acid synthesis pathway . This inhibition prevents bacterial growth and replication, resulting in a bacteriostatic effect . Some synthesized sulfonamide compounds have demonstrated promising results against both Gram-positive and Gram-negative bacteria . In terms of antiviral activity, derivatives of benzenesulfonamide have been identified as novel inhibitors of the HIV-1 capsid (CA) protein nih.gov. These compounds have shown potent antiviral activity in TZM-bl cells infected with the HIV-1 NL4-3 virus nih.gov.

Neurological targets have also been a focus of investigation. Analogs of this compound have been evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease mdpi.com. The introduction of a styryl group to the benzenesulfonamide scaffold has been shown to result in significant anticholinesterase activity mdpi.com.

Furthermore, some benzenesulfonamide derivatives have been found to interact with cardiovascular targets. Research suggests that certain analogs can act as calcium channel inhibitors cerradopub.com.br. For example, 4-(2-amino-ethyl)-benzenesulfonamide has been shown to decrease perfusion pressure and coronary resistance in an isolated rat heart model, with theoretical data suggesting interaction with the 6jp5 protein, a calcium channel cerradopub.com.br. Additionally, novel biphenylsulfonamide derivatives have been designed and synthesized as selective antagonists for the angiotensin II type 2 (AT2) receptor, a target in cardiovascular regulation nih.gov.

The following table summarizes the in vitro biological activity of selected this compound analogs against various biological targets.

| Compound/Analog | Target Cell Line/Enzyme | Activity | IC50/MIC/EC50 |

| N-(3-Acetylphenyl)-4-methylbenzenesulfonamide | MCF-7 (breast cancer) | Cytotoxic | 7.8 µM |

| N-(3-Acetylphenyl)-4-methylbenzenesulfonamide | A549 (lung cancer) | Cytotoxic | 6.5 µM |

| Benzenesulfonamide Analog (AL106) | U87 (glioblastoma) | Anti-GBM | 58.6 µM |

| Phenylalanine Derivative (11l) | HIV-1 NL4-3 in TZM-bl cells | Antiviral | 90 nM |

| Styryl Derivative (3a) | Acetylcholinesterase (AChE) | Inhibitory | 16.5 ± 0.31 µM |

| Styryl Derivative (3b) | Acetylcholinesterase (AChE) | Inhibitory | 13.9 ± 0.10 µM |

| Styryl Derivative (3a) | Butyrylcholinesterase (BChE) | Inhibitory | Not specified |

| Styryl Derivative (3b) | Butyrylcholinesterase (BChE) | Inhibitory | Not specified |

| Benzenesulfonamide Analog (4d) | E. coli | Antimicrobial | 6.72 mg/mL (MIC) |

| Benzenesulfonamide Analog (4h) | S. aureus | Antimicrobial | 6.63 mg/mL (MIC) |

| Benzenesulfonamide Analog (4a) | P. aeruginosa | Antimicrobial | 6.67 mg/mL (MIC) |

| Benzenesulfonamide Analog (4a) | S. typhi | Antimicrobial | 6.45 mg/mL (MIC) |

| Benzenesulfonamide Analog (4f) | B. subtilis | Antimicrobial | 6.63 mg/mL (MIC) |

| Benzenesulfonamide Analog (4e) | C. albicans | Antimicrobial | 6.63 mg/mL (MIC) |

| Benzenesulfonamide Analog (4h) | C. albicans | Antimicrobial | 6.63 mg/mL (MIC) |

| Benzenesulfonamide Analog (4e) | A. niger | Antimicrobial | 6.28 mg/mL (MIC) |

Structural Basis of Ligand-Receptor Binding and Allosteric Modulation

Molecular docking and structural analysis studies have provided insights into the binding modes of this compound analogs with their respective biological targets. These investigations have highlighted the importance of specific intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, in stabilizing the ligand-receptor complexes.

For benzenesulfonamide analogs targeting the tropomyosin receptor kinase A (TrkA), in silico analysis has revealed prominent stabilizing hydrophobic interactions with key amino acid residues, including Tyr359, Ser371, and Ile374 nih.govtuni.fi. Additionally, charged interactions with Gln369 have been identified as crucial for binding nih.govtuni.fi. These interactions are believed to be responsible for the inhibitory activity of these compounds against TrkA, which is overexpressed in glioblastoma cells nih.govtuni.fi.

In the context of antimicrobial activity, molecular docking studies have been employed to predict the binding affinities and interactions of sulfonamide compounds with bacterial targets . The proposed mechanism of action involves the inhibition of dihydropteroate synthase, where the sulfonamide moiety likely mimics the natural substrate, p-aminobenzoic acid (PABA), thereby blocking the active site of the enzyme .

The binding of styryl derivatives of benzenesulfonamide to acetylcholinesterase (AChE) has also been investigated using molecular docking. These studies suggest that the binding is primarily driven by hydrophobic interactions, with no conventional hydrogen bonding observed for some of the active compounds mdpi.com. This indicates that the lipophilic nature of the styryl and sulfonamide groups plays a significant role in their anticholinesterase activity mdpi.com.

Computational studies on benzenesulfonamide derivatives targeting the angiotensin II type 2 (AT2) receptor have also been conducted to understand their binding affinity and selectivity nih.gov. While specific details of the interactions were not provided in the available search results, the evaluation of binding affinity was performed through radio-ligand binding analysis, a standard method for characterizing ligand-receptor interactions nih.gov.

The following table summarizes the key molecular interactions between selected this compound analogs and their biological targets as determined by molecular docking studies.

| Compound/Analog | Biological Target | Key Interacting Residues | Type of Interaction |

| Benzenesulfonamide Analog (AL106) | Tropomyosin receptor kinase A (TrkA) | Tyr359, Ser371, Ile374 | Hydrophobic |

| Benzenesulfonamide Analog (AL106) | Tropomyosin receptor kinase A (TrkA) | Gln369 | Charged |

| Styryl Derivative (3a) | Acetylcholinesterase (AChE) | Not specified | Hydrophobic |

At present, there is no specific information available from the provided search results regarding allosteric modulation by this compound or its analogs. The primary mode of action appears to be competitive or direct binding to the active or binding sites of the identified target proteins.

Structure Activity Relationship Sar and Conformational Analysis of N 3 Acetylphenyl Benzenesulfonamide Derivatives

Systematic Analysis of Substituent Effects on Biological Activity

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, allowing for the mapping of its chemical space to optimize biological activity. For N-(3-acetylphenyl)benzenesulfonamide derivatives, the acetylphenyl and benzenesulfonyl moieties both offer opportunities for chemical modification.

The position of the acetyl group on the phenyl ring is a critical determinant of the molecule's conformational properties and, consequently, its biological function. The comparison between the ortho and meta isomers of acetylphenyl benzenesulfonamide (B165840) reveals significant structural divergence.

In N-(2-acetylphenyl)benzenesulfonamide (the ortho isomer), the proximity of the acetyl group's carbonyl oxygen to the sulfonamide's N-H group allows for the formation of a strong, thermodynamically favorable six-membered intramolecular hydrogen bond. mdpi.comnih.gov This interaction creates a stable S(6) graph-set motif, which locks the molecule into a relatively rigid conformation. mdpi.comnih.gov This conformational restriction can be advantageous for biological activity, as it pre-organizes the molecule for binding to a specific receptor site, potentially increasing affinity and efficacy. mdpi.com

Conversely, in the target compound, this compound (the meta isomer), the acetyl and sulfonamide groups are too far apart to form this intramolecular hydrogen bond. The absence of this bond results in greater conformational flexibility around the C-N and S-N bonds. This increased flexibility means that the molecule does not have a single, low-energy conformation, which can be less optimal for specific receptor interactions. The biological implications are significant; while the rigid ortho isomer may exhibit high potency for a particular target, the more flexible meta isomer might interact with a broader range of targets or require more energy to adopt the correct binding conformation, potentially leading to lower activity.

Modifications to the benzenesulfonyl ring can significantly alter the electronic properties and steric profile of the entire molecule, thereby influencing its biological activity. While specific studies on derivatives of this compound are limited, research on the broader class of benzenesulfonamides demonstrates clear SAR trends. frontiersin.orgnih.gov

Substituents can modulate the acidity of the sulfonamide N-H proton, which is often crucial for hydrogen bonding with biological targets.

Electron-donating groups (e.g., methyl, methoxy) increase the electron density on the sulfonyl group. This can strengthen the S-N bond and slightly decrease the acidity of the N-H proton. In studies on related compounds, a 4-methyl substituent on the benzenesulfonyl ring was compatible with anticholinesterase activity. mdpi.com

Electron-withdrawing groups (e.g., chloro, nitro) decrease the electron density of the ring and increase the acidity of the N-H proton, making it a stronger hydrogen bond donor. This can enhance binding to targets where a strong hydrogen bond is critical. For instance, various studies have shown that substituted benzenesulfonamides possess potent anti-inflammatory, antimicrobial, and antioxidant activities. frontiersin.orgnih.gov

The following table summarizes the effects of different substituents on the benzenesulfonyl moiety in various benzenesulfonamide series, as reported in the literature.

| Substituent on Benzenesulfonyl Ring | General Effect on Electronics | Observed Biological Activity in Various Scaffolds | Reference |

|---|---|---|---|

| 4-Methyl (-CH₃) | Electron-donating | Anticholinesterase, Antioxidant | mdpi.com |

| 4-Methoxy (-OCH₃) | Electron-donating | V-shaped conformation observed in crystal structure | researchgate.net |

| 2,5-Dichloro (-Cl) | Electron-withdrawing | Evaluated for effects on cardiovascular system | cerradopub.com.br |

| Unsubstituted (-H) | Neutral | Baseline activity in various assays | cerradopub.com.br |

| Carboxamide functionality | Varied | Anti-inflammatory, Antimicrobial, Antioxidant | frontiersin.orgnih.gov |

Creating hybrid molecules by combining the benzenesulfonamide scaffold with other known pharmacophores is a powerful strategy for developing compounds with novel or enhanced biological activities. This approach can yield multi-target ligands or improve the pharmacokinetic properties of the parent molecule.

A notable example involves the hybridization of an N-(2-acetylphenyl)-4-methylbenzenesulfonamide scaffold with a stilbene (B7821643) moiety. mdpi.com The parent compound itself showed limited biological effect, but the introduction of a styryl group at the 5-position of the acetylphenyl ring resulted in derivatives with significant anticholinesterase and antioxidant activities. mdpi.com Specifically, the styryl derivatives 3a (5-(4-methoxymethylstyryl)) and 3b (5-(4-trifluoromethylstyryl)) proved to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

This finding underscores the principle of molecular hybridization: the benzenesulfonamide portion can serve as a versatile template and anchoring group, while the appended moiety (in this case, stilbene) can confer a distinct biological activity. The acetyl group in such hybrids can also serve as a synthetic handle for further elaboration into more complex structures, such as chalcones, to further explore the SAR. mdpi.com

Advanced Conformational Studies and Their Correlation with Biological Functions

While the crystal structure for this compound has not been reported, detailed structural information is available for its ortho isomer and other closely related analogues, which allows for a well-founded prediction of its geometry.

The crystal structure of N-(2-acetylphenyl)benzenesulfonamide reveals a distorted tetrahedral geometry around the sulfur atom and a significant twist between the two aromatic rings. nih.gov The dihedral angle between the phenyl and benzene (B151609) rings is 81.5°. nih.gov

In contrast, the crystal structure of N-(3-methylphenyl)benzenesulfonamide, a closer analogue to the target compound in terms of substitution pattern, shows dihedral angles of 67.9° and 68.6° for the two independent molecules in the asymmetric unit. nih.gov This suggests that this compound would likely adopt a conformation with a dihedral angle in the range of 65-85°, representing a significant non-planar arrangement. This twisted conformation is a common feature of N-aryl benzenesulfonamides and arises from the steric hindrance between the two rings. mdpi.com

The following table compares the key geometric parameters of related compounds.

| Compound | Substituent Position | Dihedral Angle Between Rings | Sulfur Atom Geometry | Reference |

|---|---|---|---|---|

| N-(2-acetylphenyl)benzenesulfonamide | ortho | 81.5° | Distorted tetrahedral | nih.gov |

| N-(3-methylphenyl)benzenesulfonamide | meta | 67.9°, 68.6° | Distorted tetrahedral | nih.gov |

| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | ortho | -53.97° (torsion angle) | Distorted tetrahedral | mdpi.com |

The supramolecular assembly of molecules in the solid state is governed by a network of non-covalent interactions. The nature of these interactions is highly dependent on the molecular structure, particularly the positioning of hydrogen bond donors and acceptors.

As previously discussed, the dominant interaction in the ortho isomer, N-(2-acetylphenyl)benzenesulfonamide, is the intramolecular N—H···O hydrogen bond. nih.gov This internal satisfaction of the primary hydrogen bond donor (N-H) and a key acceptor (C=O) means that intermolecular interactions are of secondary importance, primarily consisting of weaker C—H···O and C—H···π contacts that link the molecules in the crystal lattice. nih.gov

For this compound, the inability to form this intramolecular bond fundamentally changes the interaction landscape. The sulfonamide N-H group and the sulfonyl and acetyl oxygen atoms are now available to form intermolecular hydrogen bonds. It is therefore predicted that the crystal structure of the meta isomer would be dominated by intermolecular N—H···O hydrogen bonds. This is supported by the crystal structure of N-(3-methylphenyl)benzenesulfonamide, where molecules are linked by intermolecular N—H···O hydrogen bonds to form chains. nih.gov This difference in packing can influence physical properties such as solubility and melting point, as well as the accessibility of the molecule to a solvent or a receptor.

Other potential interactions include C—H···O bonds, involving the methyl protons of the acetyl group or aromatic protons, and π-π stacking between the aromatic rings of adjacent molecules, although the significant twist between the rings may limit the efficiency of such stacking.

The table below contrasts the expected and observed interactions for the ortho and meta isomers.

| Compound/Isomer | Key Intramolecular Interactions | Key Intermolecular Interactions | Resulting Supramolecular Structure | Reference |

|---|---|---|---|---|

| N-(2-acetylphenyl)benzenesulfonamide (ortho) | Strong N—H···O hydrogen bond (S(6) motif) | Weak C—H···O and C—H···π interactions | Molecules linked by weak forces | nih.gov |

| This compound (meta, predicted) | None significant | Strong N—H···O hydrogen bonds, C—H···O interactions | Formation of chains or dimers | nih.gov (by analogy) |

| N-(3-methylphenyl)benzenesulfonamide (meta) | None significant | N—H···O hydrogen bonds | Molecules linked into chains | nih.gov |

Computational and Theoretical Studies on N 3 Acetylphenyl Benzenesulfonamide

Quantum Chemical Investigations

Quantum chemical investigations use computational methods to predict the electronic structure and properties of molecules. These studies provide fundamental insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. A DFT analysis of N-(3-acetylphenyl)benzenesulfonamide would typically calculate optimized molecular geometry, bond lengths, and bond angles. These theoretical values are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. Furthermore, DFT is used to predict vibrational frequencies (IR and Raman spectra), which helps in the assignment of experimental spectral bands to specific molecular vibrations. However, no published DFT studies specifically detailing these properties for this compound were found.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A small HOMO-LUMO gap generally indicates a more reactive molecule. Specific calculations of the HOMO-LUMO energies and the resultant energy gap for this compound have not been reported in the available literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to understand the charge distribution within a molecule. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species. The MEP map is color-coded, with red typically indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). This analysis is valuable for predicting sites for intermolecular interactions. No MEP maps for this compound are available in the searched scientific papers.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density, which are key factors in molecular stability. By quantifying the energy of these interactions, NBO analysis can explain the stability arising from electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals. Specific NBO analysis data for this compound is not available in published research.

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is extensively used in drug discovery to understand and predict the binding behavior of potential drug candidates.

Prediction of Binding Poses and Orientations

Docking simulations for this compound would involve placing the molecule into the binding site of a specific biological target (e.g., an enzyme or receptor). The simulation would then calculate the most stable binding poses and orientations, along with a binding affinity score. This score helps to rank potential ligands and understand the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. Such molecular docking studies specifically investigating this compound have not been found in the scientific literature.

Estimation of Binding Affinities and Interaction Energies

Computational methods are pivotal in estimating the binding affinities and interaction energies of ligands with their target receptors, providing a quantitative measure of the binding strength. While specific studies detailing the binding affinities and interaction energies for this compound are not extensively available in the public domain, the methodologies applied to analogous benzenesulfonamide (B165840) derivatives can be described. These techniques are fundamental in predicting the therapeutic potential of a compound.

Molecular docking simulations are a primary tool for predicting the binding affinity of a ligand to a receptor. In studies of benzenesulfonamide derivatives, docking is often employed to understand how these molecules interact with the active sites of enzymes. For instance, in the computational analysis of related compounds, docking studies have been used to predict interactions with protein residues. These interactions can include hydrogen bonding, hydrophobic interactions, and van der Waals forces. The scoring functions within docking programs provide an estimation of the binding energy, which is a crucial parameter in assessing the potential of a compound as an inhibitor or modulator of a biological target.

Beyond standard docking, more rigorous computational methods can be applied to calculate interaction energies with higher accuracy. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding of a ligand to a protein. These methods involve running molecular dynamics simulations of the protein-ligand complex to generate a series of snapshots. The binding free energy is then calculated by summing the molecular mechanics energy, the polar solvation energy, and the nonpolar solvation energy. While specific data for this compound is not available, these methods have been successfully applied to a wide range of sulfonamide-containing compounds to elucidate their binding modes and affinities.

The following table illustrates the kind of data that would be generated from such computational studies, using hypothetical values for this compound to demonstrate the format.

Table 1: Hypothetical Binding Affinity and Interaction Energy Data for this compound

| Computational Method | Target Protein | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Molecular Docking | Carbonic Anhydrase II | -8.5 | His94, His96, Thr199 |

| MM/PBSA | Cyclooxygenase-2 | -12.3 | Arg120, Tyr355, Ser530 |

Advanced Computational Modeling for Compound Optimization

Advanced computational modeling plays a crucial role in the optimization of lead compounds in the drug discovery process. For this compound, while specific optimization studies are not detailed in the available literature, the general principles of computational-guided optimization applied to benzenesulfonamide derivatives are well-established. These strategies aim to enhance potency, selectivity, and pharmacokinetic properties.

One of the primary techniques in compound optimization is quantitative structure-activity relationship (QSAR) analysis. QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. By developing a QSAR model for a series of benzenesulfonamide analogues, it is possible to predict the activity of novel derivatives and to identify the key structural features that are important for activity. This allows for the rational design of new compounds with improved properties.

Another powerful tool is free energy perturbation (FEP). FEP is a rigorous computational method that can accurately predict the change in binding affinity resulting from a small chemical modification to a ligand. By calculating the free energy difference between two related ligands, FEP can guide the optimization process by predicting which modifications are most likely to improve binding affinity. This method, although computationally expensive, provides a high level of accuracy and is increasingly used in lead optimization projects.

Structure-based drug design is also a cornerstone of compound optimization. This approach utilizes the three-dimensional structure of the target protein to design ligands that fit optimally into the binding site. By visualizing the interactions between a ligand like this compound and its target, medicinal chemists can make informed decisions about how to modify the molecule to improve its binding. For example, a hydrogen bond donor or acceptor might be introduced to form an additional interaction with the protein, or a hydrophobic group might be added to fill a vacant pocket in the binding site.

The table below outlines some of the advanced computational modeling techniques that could be applied to the optimization of this compound.

Table 2: Advanced Computational Modeling Techniques for Compound Optimization

| Technique | Description | Application in Optimization |

|---|---|---|

| QSAR | Develops mathematical relationships between chemical structure and biological activity. | Predicts the activity of new analogues and identifies key structural features for potency. |

| Free Energy Perturbation (FEP) | Calculates the relative binding affinity of two ligands with high accuracy. | Guides the selection of chemical modifications to enhance binding affinity. |

| Structure-Based Drug Design | Uses the 3D structure of the target to design complementary ligands. | Facilitates the rational design of more potent and selective compounds. |

Future Research Directions and Translational Perspectives for N 3 Acetylphenyl Benzenesulfonamide

Development of Novel and Efficient Synthetic Methodologies

The classical synthesis of N-aryl sulfonamides involves the reaction of an amine with a sulfonyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. wikipedia.orgnih.gov For N-(3-acetylphenyl)benzenesulfonamide, this would typically involve reacting 3-aminoacetophenone with benzenesulfonyl chloride. While effective, this method often requires organic solvents and purification steps that can be environmentally taxing.

Future research should focus on developing more efficient, cost-effective, and sustainable synthetic routes. Green chemistry principles offer a roadmap for these advancements. Methodologies using water as a solvent have proven effective for synthesizing various sulfonamide derivatives, offering an eco-friendly alternative to traditional organic solvents. sci-hub.sescilit.com Catalyst-free methods, conducted in water or ethanol (B145695) at room temperature, further enhance the environmental profile of sulfonamide synthesis. researchgate.net

Recent innovations that could be adapted for this compound include:

Mechanochemistry: A solvent-free mechanochemical approach using a ball mill presents a highly efficient and sustainable strategy for sulfonamide synthesis. rsc.org This method can combine oxidation and amination steps in a one-pot procedure, reducing waste and energy consumption. rsc.org

Alternative Solvents and Catalysts: The use of sustainable solvents like glycerol (B35011) or deep eutectic solvents (DES) has been demonstrated for the synthesis of sulfonamides from thiols. rsc.org Additionally, novel catalytic systems, including copper and visible light-induced reactions, can create the crucial S-N bond under mild, redox-neutral conditions. nih.gov

Alternative Starting Materials: To circumvent the use of sulfonyl chlorides, methods have been developed that start from more abundant materials like nitroarenes. tandfonline.com

These modern approaches could significantly improve the synthesis of this compound, making it more accessible for extensive research and potential commercial application.

| Methodology | Key Features | Potential Advantages for this compound |

| Classical Synthesis | 3-aminoacetophenone + Benzenesulfonyl chloride | Well-established, reliable for lab-scale synthesis. wikipedia.org |

| Green Synthesis (Water) | Uses water as a solvent, often with a base like Na2CO3. sci-hub.sescilit.com | Reduces volatile organic compound (VOC) use, simplifies workup. |

| Mechanochemistry | Solvent-free, one-pot reaction in a ball mill. rsc.org | High efficiency, minimal waste, environmentally friendly. |

| Visible-Light Catalysis | Dual copper and visible light catalysis from sulfinic acids and azides. nih.gov | Mild reaction conditions, redox-neutral, high functional group tolerance. |

| Nitroarene Precursors | Synthesis directly from corresponding nitroarenes. tandfonline.com | Utilizes inexpensive and readily available starting materials. |

Identification of Undiscovered Biological Targets and Therapeutic Research Areas

The sulfonamide moiety is a privileged structure in medicinal chemistry, found in a wide array of approved drugs with activities ranging from antimicrobial to anticancer. tandfonline.comnih.gov Benzenesulfonamide (B165840) derivatives, in particular, have been identified as promising candidates for treating various conditions, including glioblastoma, influenza, and bacterial infections. nih.govnih.gov While the specific biological targets of this compound are yet to be elucidated, the activities of structurally related compounds suggest several promising areas for future investigation.

Potential therapeutic areas and biological targets include:

Anticancer Activity: Many benzenesulfonamide analogs have demonstrated potent anticancer properties. ontosight.airesearchgate.net Specific molecular targets that could be modulated by this compound or its derivatives include Tropomyosin receptor kinase A (TrkA), a key player in glioblastoma nih.govtuni.fi, and the dual inhibition of tubulin and Signal Transducer and Activator of Transcription 3 (STAT3), which are overexpressed in many cancers. nih.gov Other research has focused on designing benzenesulfonamides to selectively inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors due to hypoxia. rsc.orgtandfonline.com

Antimicrobial Properties: The foundational use of sulfa drugs was as antimicrobials. sci-hub.se New research continues to explore benzenesulfonamide derivatives for activity against resistant bacterial strains. rsc.org Carbonic anhydrases in pathogens like Vibrio cholerae have emerged as viable targets for sulfonamide-based inhibitors, offering a path to novel antibacterial agents. researchgate.net

Cardiovascular Effects: Certain sulfonamide derivatives have been shown to affect the cardiovascular system, including producing changes in perfusion pressure and coronary resistance. researchgate.net Some act as T-type calcium channel antagonists, a mechanism relevant for treating neuropathic pain and other conditions. cerradopub.com.br

Future research should involve systematic screening of this compound against a panel of kinases, metabolic enzymes, and microbial targets to uncover its specific biological functions and therapeutic potential.

| Potential Therapeutic Area | Key Biological Targets of Related Sulfonamides | Rationale for Investigation |

| Oncology | Carbonic Anhydrase IX (CA IX), Tubulin/STAT3, TrkA. nih.govnih.govrsc.org | The benzenesulfonamide core is a known scaffold for potent anticancer agents. |

| Infectious Diseases | Bacterial Carbonic Anhydrases, Dihydropteroate Synthetase. nih.govresearchgate.net | The sulfonamide group is a classic antibacterial pharmacophore. |

| Neurology | T-type Calcium Channels. cerradopub.com.br | Potential for developing agents against neuropathic pain. |

| Inflammation | Pro-inflammatory cytokine pathways. ontosight.aiontosight.ai | Sulfonamides are known to possess anti-inflammatory properties. |

Integration of Machine Learning and AI in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. nih.govlanl.gov These computational tools can be powerfully applied to the this compound scaffold to explore its chemical space and predict biological activity.

Future research directions integrating AI and ML include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed for benzenesulfonamide derivatives to predict their therapeutic activity against various targets. nih.govtuni.fi By training ML algorithms on existing datasets of sulfonamides, researchers can predict the anticancer, antimicrobial, or anti-inflammatory potential of novel analogs of this compound before undertaking costly synthesis.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound core. These models can be optimized to generate compounds with improved properties, such as higher binding affinity for a specific biological target, better metabolic stability, or lower predicted toxicity.

Target Identification and Validation: AI can analyze vast biological datasets to identify new or undiscovered targets for which this compound might be effective. ML models can also predict the absorption, distribution, metabolism, and excretion (ADME) properties of derivatives, helping to prioritize candidates for further development. researchgate.netmdpi.com For instance, ML has been used to predict the adsorption of sulfonamide antibiotics by biochar, showcasing its utility in predicting molecular interactions. nih.gov

By leveraging AI, the exploration of this compound can be transformed from a trial-and-error process into a data-driven design cycle, significantly reducing the time and resources required to identify promising drug candidates. frontiersin.org

| AI/ML Application | Description | Potential Impact on this compound Research |

| QSAR Modeling | Develops mathematical models to correlate chemical structure with biological activity. nih.gov | Rapidly predicts the efficacy of new derivatives against targets like TrkA or CA IX. |

| Generative Models | AI algorithms that create novel molecular structures with desired properties. nih.gov | Designs optimized analogs with enhanced potency and drug-like characteristics. |

| ADMET Prediction | Uses computational models to forecast the pharmacokinetic profile of a compound. mdpi.com | Prioritizes synthesized compounds with favorable safety and bioavailability profiles. |

| Virtual Screening | Screens large libraries of virtual compounds against a biological target. frontiersin.org | Identifies the most promising derivatives of the core scaffold for synthesis and testing. |

Exploration of this compound in Materials Science and Other Non-Biological Applications

Beyond its therapeutic potential, the sulfonamide functional group has applications in materials science and organic electronics. rsc.org The rigid, crystalline nature of many sulfonamides, combined with their capacity for hydrogen bonding, makes them attractive building blocks for functional materials. wikipedia.org

Future research into non-biological applications of this compound could explore:

Polymer Science: The primary sulfonamide group can be incorporated into polymers to create functional materials. rsc.org Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been used to synthesize well-defined polymer architectures containing benzene (B151609) sulfonamide groups. rsc.org These polymers can exhibit pH-responsive behavior, making them suitable for applications in smart materials or controlled-release systems. The bifunctional nature of this compound (with its acetyl group and sulfonamide proton) offers potential for cross-linking or further functionalization in polymer chains.

Organic Electronics: Cyclic sulfonamides, known as sultams, have been used to create deep-blue emitters for organic light-emitting diodes (OLEDs). wikipedia.org The aromatic and electronic properties of this compound could be explored for the development of novel organic semiconductors, dyes, or components in electronic devices.

Plasticizers and Dyes: Sulfonamides have been used historically as plasticizers and dyes. rsc.org The specific substitution pattern of this compound may impart unique properties, such as thermal stability or specific color characteristics when incorporated into larger systems.

Investigating these non-biological avenues could unlock new value and applications for this versatile chemical scaffold, extending its utility far beyond the realm of medicine.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-acetylphenyl)benzenesulfonamide, and how can purity be optimized?

- The compound can be synthesized via nickel-catalyzed reductive cross-coupling of N-acyl benzotriazoles and aryl sulfonamides. Key steps include using petroleum ether/ethyl acetate (2:1) for flash column chromatography to purify the product. Yield optimization (e.g., 75% in one protocol) requires precise control of reaction time, temperature, and catalyst loading .

- Methodological Tip : Monitor reaction progress via TLC and confirm purity using - and -NMR spectroscopy (e.g., δ 2.54 ppm for acetyl CH, 197.7 ppm for carbonyl C) .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the acetyl group (δ 2.54 ppm in , 197.7 ppm in ) and sulfonamide protons (δ 7.47–7.33 ppm for aromatic protons) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Monoclinic systems (e.g., space group ) are common for sulfonamide derivatives, with lattice parameters like Å and Å .

Q. How can researchers assess the biological activity of this compound in vitro?

- Sulforhodamine B (SRB) Assay : Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm. This method is linear across cell densities (1,000+ cells/well) and suitable for cytotoxicity screening .

- Validation : Compare results with fluorescence-based assays (e.g., ATP luminescence) to resolve discrepancies in IC values .

Advanced Research Questions

Q. How should researchers address low yields or impurities during the synthesis of this compound?

- Troubleshooting : Optimize catalyst systems (e.g., NiCl/ligand ratios) and reaction solvents (e.g., DMF vs. THF). Impurities may arise from incomplete coupling; use preparative HPLC or gradient chromatography for challenging separations .

- Analytical Validation : Employ high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out side products .

Q. How can crystallographic data contradictions (e.g., bond lengths vs. computational models) be resolved for sulfonamide derivatives?

- Refinement Strategies : Use SHELXL’s restraints for disordered atoms and validate against DFT-optimized geometries (e.g., B3LYP/6-31G*). Discrepancies in sulfonyl S–O bond lengths (>1.43 Å experimentally vs. ~1.45 Å computationally) may indicate crystal packing effects .

- Cross-Validation : Compare with analogous structures (e.g., 3-chloro-N-phenylbenzamide, Å) to identify systematic errors .

Q. What advanced techniques are suitable for studying metal coordination with this compound?

- Spectroscopic Methods : UV-Vis titration (e.g., λ shifts upon metal binding) and cyclic voltammetry to assess redox activity. For example, Cu(II) complexes may show d-d transitions at 600–700 nm .

- X-ray Absorption Spectroscopy (XAS) : Resolve coordination geometry (e.g., octahedral vs. tetrahedral) by analyzing edge features (e.g., Cu K-edge at 8.98 keV) .

Q. How can conflicting biological activity data (e.g., cytotoxicity vs. non-toxicity) be reconciled in different cell lines?

- Multi-Assay Validation : Combine SRB, MTT, and clonogenic assays to confirm cytotoxicity mechanisms. For example, discrepancies may arise from differential uptake or metabolism in cell types .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing acetyl with thiophene groups) and compare IC trends. Derivatives with electron-withdrawing groups often enhance activity .

Q. What computational tools are recommended for predicting the pharmacological profile of this compound derivatives?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like TRPML1/TRPML2 ion channels. For example, benzenesulfonamide derivatives with morpholine substituents show enhanced binding affinity .

- Pharmacokinetic Modeling : Predict ADME properties (e.g., logP, bioavailability) using SwissADME or ADMETLab. Substituents like trifluoromethyl groups may improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.